Propanedinitrile, 2-(5-amino-4-cyano-1,2-dihydro-2-hydroxy-1,2-dimethyl-3H-pyrrol-3-yliden)-
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Overview
Description
(5-AMINO-4-CYANO-2-HYDROXY-1,2-DIMETHYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN)(CYANO)METHYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-AMINO-4-CYANO-2-HYDROXY-1,2-DIMETHYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN)(CYANO)METHYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanoacetamide with suitable aldehydes or ketones in the presence of a base can lead to the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. Automated multi-step flow synthesis has been reported for similar compounds, which can be adapted for the production of (5-AMINO-4-CYANO-2-HYDROXY-1,2-DIMETHYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN)(CYANO)METHYL CYANIDE .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the cyano groups can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents. The presence of multiple functional groups allows for interactions with various biological targets, making it a versatile scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for creating a wide range of industrial products .
Mechanism of Action
The mechanism of action of (5-AMINO-4-CYANO-2-HYDROXY-1,2-DIMETHYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN)(CYANO)METHYL CYANIDE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar structures, such as indole derivatives, share some chemical properties and biological activities.
Cyanoacetamides: These compounds also contain cyano groups and are used in similar synthetic applications.
Uniqueness
What sets (5-AMINO-4-CYANO-2-HYDROXY-1,2-DIMETHYL-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN)(CYANO)METHYL CYANIDE apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C10H9N5O |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(5-amino-4-cyano-2-hydroxy-1,2-dimethylpyrrol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H9N5O/c1-10(16)8(6(3-11)4-12)7(5-13)9(14)15(10)2/h16H,14H2,1-2H3 |
InChI Key |
BMZFHQFLDWAJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C#N)C#N)C(=C(N1C)N)C#N)O |
Origin of Product |
United States |
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